Butanoic acid,2-aMino-4-oxo-
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Overview
Description
Aspartate semialdehyde is a key intermediate in the biosynthesis of essential amino acids such as lysine, methionine, threonine, and isoleucine. This compound plays a crucial role in the metabolic pathways of prokaryotes, fungi, and some higher plants . It is synthesized from aspartate and serves as a branching point in the aspartate pathway, which is vital for the production of several amino acids and metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartate semialdehyde is synthesized through the enzymatic reduction of aspartyl phosphate. The enzyme aspartate semialdehyde dehydrogenase catalyzes this reaction, using NADPH as a cofactor . The reaction conditions typically involve a buffered solution at a physiological pH, with the presence of NADPH and the enzyme.
Industrial Production Methods: Industrial production of aspartate semialdehyde often involves the use of genetically engineered microorganisms. These microorganisms are optimized to overproduce the enzyme aspartate semialdehyde dehydrogenase, thereby increasing the yield of aspartate semialdehyde . Fermentation processes are commonly employed, where the microorganisms are cultured in bioreactors under controlled conditions to maximize production.
Chemical Reactions Analysis
Types of Reactions: Aspartate semialdehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aspartate.
Reduction: It can be reduced to form homoserine.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as NADP+.
Reduction: Requires reducing agents like NADPH.
Substitution: Often involves specific enzymes that facilitate the substitution reactions.
Major Products Formed:
Aspartate: Formed through oxidation.
Homoserine: Formed through reduction.
Dihydrodipicolinate: Formed through a reaction with pyruvate, catalyzed by dihydropicolinate synthase.
Scientific Research Applications
Aspartate semialdehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various amino acids and metabolites.
Biology: It plays a critical role in the metabolic pathways of microorganisms and plants.
Mechanism of Action
Aspartate semialdehyde exerts its effects through its role in the aspartate pathway. The enzyme aspartate semialdehyde dehydrogenase catalyzes the NADPH-dependent reduction of aspartyl phosphate to aspartate semialdehyde . This reaction is crucial for the biosynthesis of lysine, methionine, threonine, and isoleucine. The cysteine thiolate in the enzyme’s active site attacks the substrate carbonyl, forming a thioester intermediate, followed by the transfer of a hydride to NADP+ to form NADPH .
Comparison with Similar Compounds
Aspartate semialdehyde is unique due to its role as a branching point in the aspartate pathway. Similar compounds include:
Aspartate: A precursor in the pathway.
Homoserine: A product formed from the reduction of aspartate semialdehyde.
Dihydrodipicolinate: Formed from the reaction of aspartate semialdehyde with pyruvate.
These compounds share similar pathways but differ in their specific roles and the enzymes involved in their synthesis.
Properties
CAS No. |
15106-57-7 |
---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8) |
InChI Key |
HOSWPDPVFBCLSY-UHFFFAOYSA-N |
Isomeric SMILES |
C(C=O)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(C=O)C(C(=O)[O-])[NH3+] |
Canonical SMILES |
C(C=O)C(C(=O)O)N |
physical_description |
Solid |
Synonyms |
2-amino-4-oxobutyric acid 3-formyl-L-alanine aspartaldehyde aspartate semialdehyde aspartic acid beta-semialdehyde aspartic beta semialdehyde aspartic semialdehyde aspartic semialdehyde, (+-)-isomer aspartic semialdehyde, (R)-isomer aspartic semialdehyde, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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